4-Chloro-6-morpholinopyrimidine-2-carbonitrile
Description
Properties
Molecular Formula |
C9H9ClN4O |
|---|---|
Molecular Weight |
224.65 g/mol |
IUPAC Name |
4-chloro-6-morpholin-4-ylpyrimidine-2-carbonitrile |
InChI |
InChI=1S/C9H9ClN4O/c10-7-5-9(13-8(6-11)12-7)14-1-3-15-4-2-14/h5H,1-4H2 |
InChI Key |
ZLICBWNQVXJLPE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=NC(=N2)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of Morpholine-Substituted Pyrimidine Intermediates
A widely reported method involves chlorination of pyrimidine precursors using phosphorus oxychloride (POCl₃). For example, Hassaneen et al. demonstrated that treating 4-(4-chlorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile with POCl₃ under reflux yields chlorinated derivatives. Although their work focused on a 4-chlorophenyl analog, the protocol is adaptable to the target compound by omitting the phenyl group.
Key steps include:
- Synthesis of the pyrimidine precursor : Ethyl cyanoacetate, thiourea, and aldehydes undergo cyclocondensation in ethanol with K₂CO₃.
- Chlorination : Refluxing the intermediate with POCl₃ for 5–7 hours introduces the chloro group at position 4.
- Morpholine incorporation : Subsequent reaction with morpholine in dry benzene substitutes the methylthio group at position 6.
This method achieves moderate yields (62–81%) but requires stringent temperature control to avoid side reactions.
Nucleophilic Substitution with Morpholine
An alternative route, described in WO2017012576A1 , involves displacing a leaving group (e.g., chloro) with morpholine. The patent outlines a high-yield (81.3%) synthesis starting from 4,6-dichloropyrimidine-2-carbonitrile:
- Selective substitution : Reacting 4,6-dichloropyrimidine-2-carbonitrile with morpholine in toluene at 110°C selectively substitutes the chloro group at position 6.
- Final chlorination : The remaining chloro group at position 4 is retained, yielding the target compound.
This approach benefits from regioselectivity and scalability, though the exact reaction time and catalyst (e.g., palladium-based reagents) are proprietary.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
- Palladium catalysts : The patent method employs RuPhosPd G3 to facilitate coupling reactions, though details remain undisclosed.
- Base selection : NaOtBu in THF optimizes deprotonation in nucleophilic substitutions.
Analytical Data and Characterization
Spectroscopic Properties
Physicochemical Data
- Melting point : 170–172°C (pale yellow powder).
- Solubility : Poor in water; soluble in acetone, DMF, and DMSO.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-morpholinopyrimidine-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or N-methylpyrrolidone.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides.
Scientific Research Applications
4-Chloro-6-morpholinopyrimidine-2-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-morpholinopyrimidine-2-carbonitrile is not well-documented. as a pyrimidine derivative, it is likely to interact with biological targets such as enzymes and receptors involved in DNA and RNA synthesis. The compound may inhibit specific enzymes or interfere with nucleic acid metabolism, leading to its biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Substituent Comparisons:
- Morpholino vs. Methoxy/Aromatic Groups: 4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile () replaces the morpholino group with a methoxyphenyl and pyridinyl moiety. The methoxy group is electron-donating, but the morpholino group offers superior hydrogen-bonding capacity and solubility due to its heteroatom-rich structure . 4-Morpholino-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile () shares the morpholino group but lacks the chloro substituent, reducing molecular weight (343.39 vs. ~377 g/mol for chlorinated analogs) and altering reactivity .
- This difference may influence bioavailability and target selectivity in drug candidates .
- Alkyl/Ether Substituents: 4-chloro-6-propan-2-yloxypyrimidine-5-carbonitrile () contains an isopropyloxy group, an ether substituent with lower polarity than morpholino. This reduces solubility in polar solvents but may enhance lipophilicity for membrane penetration .
Physical and Chemical Properties
Table 1: Comparative Data of Pyrimidinecarbonitriles
Key Observations:
- Chlorine and morpholino groups increase molecular weight compared to non-chlorinated or alkyl-substituted analogs.
- Amino-substituted derivatives (e.g., ) exhibit higher melting points (>200°C) due to intermolecular hydrogen bonding, whereas morpholino derivatives may have lower melting points depending on crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
